![molecular formula C10H16Cl2O2Si B14480705 7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one CAS No. 66324-01-4](/img/structure/B14480705.png)
7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dichloro-1-trimethylsilanyloxy-bicyclo[320]heptan-6-one is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dichloro-1-trimethylsilanyloxy-bicyclo[3.2.0]heptan-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a bicyclo[3.2.0]heptan-6-one derivative, followed by the introduction of a trimethylsilanyloxy group under specific reaction conditions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the presence of a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7,7-Dichloro-1-trimethylsilanyloxy-bicyclo[3.2.0]heptan-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
7,7-Dichloro-1-trimethylsilanyloxy-bicyclo[3.2.0]heptan-6-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7,7-Dichloro-1-trimethylsilanyloxy-bicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one: This compound shares a similar bicyclic structure but lacks the trimethylsilanyloxy group.
7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one: Another similar compound with dimethyl groups instead of chlorine atoms.
Uniqueness
7,7-Dichloro-1-trimethylsilanyloxy-bicyclo[3.2.0]heptan-6-one is unique due to the presence of both chlorine atoms and the trimethylsilanyloxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
66324-01-4 |
|---|---|
Fórmula molecular |
C10H16Cl2O2Si |
Peso molecular |
267.22 g/mol |
Nombre IUPAC |
7,7-dichloro-1-trimethylsilyloxybicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C10H16Cl2O2Si/c1-15(2,3)14-9-6-4-5-7(9)8(13)10(9,11)12/h7H,4-6H2,1-3H3 |
Clave InChI |
IAKDSPOTXLPECE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC12CCCC1C(=O)C2(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


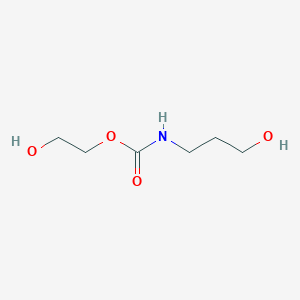
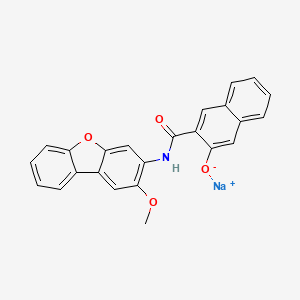
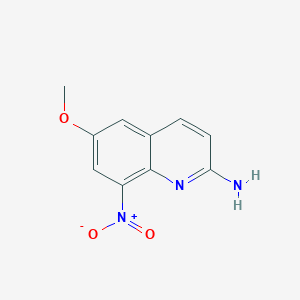
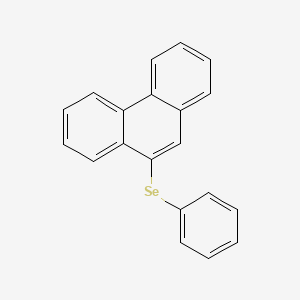

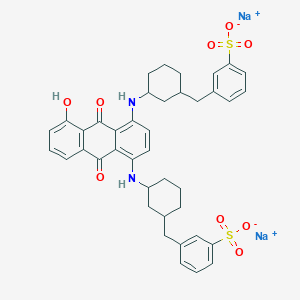
![4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14480663.png)
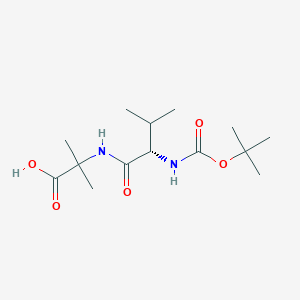
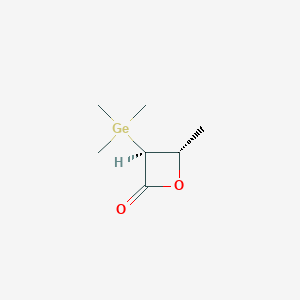
![1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14480685.png)


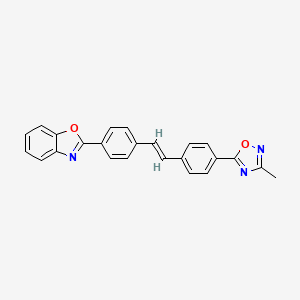
![5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one](/img/structure/B14480704.png)
